molecular formula C26H15Cl2F3N2OS2 B11656093 (5E)-5-({1-[(2,4-Dichlorophenyl)methyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-5-({1-[(2,4-Dichlorophenyl)methyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B11656093
M. Wt: 563.4 g/mol
InChI Key: ZRGKKYVNOFZEHP-AUEPDCJTSA-N
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Description

(5E)-5-({1-[(2,4-Dichlorophenyl)methyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one: is a complex organic compound that features a unique combination of indole, thiazolidinone, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({1-[(2,4-Dichlorophenyl)methyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the dichlorophenyl and trifluoromethylphenyl groups. The final step involves the formation of the thiazolidinone ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the indole and phenyl groups, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, the compound’s interactions with various biomolecules are of interest, particularly its potential as a ligand for protein binding studies.

Medicine

Medically, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-({1-[(2,4-Dichlorophenyl)methyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-({1-[(2,4-Dichlorophenyl)methyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C26H15Cl2F3N2OS2

Molecular Weight

563.4 g/mol

IUPAC Name

(5E)-5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H15Cl2F3N2OS2/c27-18-9-8-15(21(28)12-18)13-32-14-16(20-6-1-2-7-22(20)32)10-23-24(34)33(25(35)36-23)19-5-3-4-17(11-19)26(29,30)31/h1-12,14H,13H2/b23-10+

InChI Key

ZRGKKYVNOFZEHP-AUEPDCJTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=C/4\C(=O)N(C(=S)S4)C5=CC=CC(=C5)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C4C(=O)N(C(=S)S4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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